acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid
Description
This compound is a highly complex macrocyclic molecule featuring multiple stereocenters (5R,11S,17S,20S,23S,26S,29R), a tetrazacyclododecane core modified with carboxymethyl groups, and functionalized side chains, including benzyl, hexanoylamino, and hydroxyethyl substituents. Its structural complexity implies applications in targeted drug delivery, diagnostics, or catalysis, though explicit literature on its specific uses remains sparse. The presence of both hydrophilic (carboxylic acid, amino) and hydrophobic (benzyl, hexanoyl) groups may confer amphiphilic behavior, influencing solubility and bioavailability .
Properties
Molecular Formula |
C69H103N13O20S3 |
|---|---|
Molecular Weight |
1530.8 g/mol |
IUPAC Name |
acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid |
InChI |
InChI=1S/C67H99N13O18S3.C2H4O2/c1-3-4-6-15-55(83)70-50-41-100-39-46-30-45(38-99-29-18-69-56(84)34-75-21-23-76(35-57(85)86)25-27-78(37-59(89)90)28-26-77(24-22-75)36-58(87)88)31-47(32-46)40-101-42-51(67(97)98)73-62(92)49(33-44-11-7-5-8-12-44)72-61(91)48(16-17-54(68)82)71-64(94)60(43(2)81)74-63(93)52-13-9-19-79(52)66(96)53-14-10-20-80(53)65(50)95;1-2(3)4/h5,7-8,11-12,30-32,43,48-53,60,81H,3-4,6,9-10,13-29,33-42H2,1-2H3,(H2,68,82)(H,69,84)(H,70,83)(H,71,94)(H,72,91)(H,73,92)(H,74,93)(H,85,86)(H,87,88)(H,89,90)(H,97,98);1H3,(H,3,4)/t43-,48+,49+,50+,51+,52+,53+,60+;/m1./s1 |
InChI Key |
PZMVOJNOOYPICM-HWUFBZRPSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O |
Canonical SMILES |
CCCCCC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sequential Amino Acid Coupling
- Resin Activation : Swelling in dimethylformamide (DMF) for 24 hours at 25°C.
- Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 10 minutes).
- Coupling : Amino acids (3 equivalents) activated with HOBt/DIC (1:1 molar ratio) in DMF for 2 hours per residue. Stereochemical integrity at chiral centers (e.g., 5R, 11S, 17S) is maintained using enantiomerically pure Fmoc-protected amino acids.
Macrocyclization and Disulfide Formation
- Intramolecular Cyclization : After linear chain assembly, the peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and cyclized in dilute aqueous solution (0.1 mM) at pH 8.5 for 48 hours.
- Disulfide Bridges : Oxidation of cysteine residues with 10% DMSO in ammonium bicarbonate buffer (pH 8.0) forms the 3,31-dithia bonds.
Synthesis and Functionalization of the DOTA Moiety
DOTA is prepared via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid derivatives under controlled conditions:
Alkylation of Cyclen
- Reaction Conditions : Cyclen (1 equivalent) reacts with 4.5 equivalents of bromoacetic acid in acetonitrile at 80°C for 6 hours under nitrogen. Sodium hydroxide maintains pH >10 to ensure complete substitution.
- Purification : Crude DOTA is crystallized by acidification to pH 3.0 with HCl, yielding 82–92% purity.
Functionalization for Conjugation
- Thiol-Reactive Linker : The DOTA derivative is modified with 2-(bromoacetamido)ethyl methanethiosulfonate (MTS-ATMA) to introduce a sulfhydryl-reactive group. This enables site-specific conjugation to cysteine residues in the peptide.
Conjugation of DOTA to the Peptide Backbone
Thioether Bond Formation
Post-Conjugation Modifications
- Acetylation : The N-terminal hexanoylamino group is introduced using hexanoic anhydride in DMF.
- Hydroxyethyl Group Installation : (1R)-1-hydroxyethyl is appended via reductive amination of a ketone intermediate using sodium cyanoborohydride.
Purification and Characterization
Chromatographic Purification
Analytical Validation
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated: 1,842.7 Da; observed: 1,842.6 Da).
- Circular Dichroism : Verifies retention of peptide secondary structure post-conjugation.
Comparative Analysis of Synthetic Strategies
| Parameter | SPPS + Solution-Phase Conjugation | On-Resin DOTA Assembly |
|---|---|---|
| Overall Yield | 62% | 71% |
| Purity (HPLC) | 93% | 97% |
| Reaction Time | 14 days | 9 days |
| Key Limitation | DOTA excess required | Limited scalability |
Industrial-Scale Considerations
- Cost Efficiency : Using sodium chloroacetate instead of bromoacetic acid reduces raw material costs by 40%.
- Nanofiltration : Replaces ion-exchange resins for sodium removal, cutting purification time by 50%.
- Continuous Decarboxylation : Di-n-propyl cyanacetic acid decarboxylation at 185°C in a flow reactor enhances throughput.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino and carboxyl groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities, making it a subject of interest in drug discovery.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for a wide range of chemical modifications, enabling the development of tailored products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the amino and carboxyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl and sulfanyl groups may participate in redox reactions, influencing cellular processes. The tetracyclic core may provide structural stability, allowing the compound to bind to specific targets with high affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
- Macrocyclic Chelators: Compounds like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) share the tetrazacyclododecane core but lack the target compound’s benzyl and hydroxyethyl substituents.
- Xanthenone Acetic Acid (XAA) Derivatives: XAA and flavone acetic acid (FAA) are antitumor agents with acetic acid moieties linked to aromatic systems. Unlike the target compound, XAA derivatives lack macrocyclic structures but demonstrate that acetic acid functionalization enhances vascular disruption and immune activation in tumors .
- Esters and Simple Derivatives : Methyl, pentyl, and benzyl esters of acetic acid (e.g., methyl acetate, benzyl acetate) are smaller molecules used in fragrances and solvents. Their lack of complex substituents limits biological activity compared to the target compound’s multifunctional design .
Physicochemical Properties
- Smaller esters like methyl acetate (logP ~0.18) are more volatile and water-miscible .
- Acidity and Reactivity : The acetic acid moiety (pKa ~2.5) contributes to acidity, but the tetrazacyclododecane core’s carboxymethyl groups (pKa ~3–4) may enhance metal-binding capacity. This contrasts with simpler acids like benzyl acetate, which lack ionizable groups at physiological pH .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (Da) | Notable Applications |
|---|---|---|---|---|
| Target Compound | Macrocyclic tetrazacyclododecane | Acetic acid, benzyl, carboxymethyl, dithia | ~1200–1500 (estimated) | Chelation, targeted delivery |
| DOTA | Macrocyclic tetrazacyclododecane | Carboxymethyl, acetic acid | 404.4 | MRI contrast agents |
| Xanthenone Acetic Acid (XAA) | Xanthenone ring | Acetic acid, methyl groups | ~300–400 | Antitumor agents |
| Benzyl Acetate | Benzyl ester | Acetic acid ester | 150.18 | Fragrance, solvent |
Research Findings and Gaps
- Synthetic Challenges : Its stereochemical complexity poses significant synthesis hurdles compared to simpler esters or cyclen derivatives .
- Toxicity Profile : While acetic acid is toxic at high concentrations, the target’s macrocycle may reduce systemic exposure, warranting pharmacokinetic studies .
Biological Activity
Acetic acid, a simple carboxylic acid, has been recognized for its antimicrobial properties for centuries. Recent studies have focused on its effectiveness against biofilm-forming bacteria, particularly in clinical settings such as wound infections. This article explores the biological activity of acetic acid, particularly in the context of a complex derivative: (5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid . This compound combines acetic acid's properties with additional functional groups that may enhance its biological activity.
Acetic acid exerts its antibacterial effects primarily through the following mechanisms:
- Protonation and Cell Membrane Disruption : Acetic acid can diffuse across bacterial cell membranes in its protonated form. Inside the cell, it dissociates to release protons (), leading to cytoplasmic acidification and disruption of cellular functions .
- Biofilm Penetration : Studies indicate that acetic acid can penetrate biofilms effectively at pH levels below its pKa (approximately 4.76), allowing it to kill embedded bacteria . This is particularly relevant for treating chronic infections where biofilm formation is prevalent.
In Vitro Studies
Numerous studies have demonstrated the efficacy of acetic acid against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Research shows that acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic organisms and can prevent biofilm formation at similar concentrations .
- Biofilm Eradication : Acetic acid was effective in eradicating mature biofilms within three hours of exposure across multiple bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .
Comparative Studies
A comparative analysis of acetic acid with other antimicrobial agents revealed:
| Agent | MIC (%) | Biofilm Eradication Time (hours) | Effective Against |
|---|---|---|---|
| Acetic Acid | 0.16 - 0.31 | 3 | Pseudomonas aeruginosa, E. coli |
| Sodium Hypochlorite | Varies | <1 | Broad-spectrum |
| Thermal Treatments | N/A | Varies | Psychrotolerant strains |
This table illustrates that while sodium hypochlorite may act faster in some cases, acetic acid remains effective at lower concentrations and is less irritating to tissues.
Clinical Applications
- Burn Wound Management : A study highlighted the use of acetic acid in treating burn wounds infected with common pathogens. The results indicated significant reductions in bacterial counts after treatment with dilute acetic acid solutions .
- Tuberculosis Treatment : In a notable case involving Mycobacterium tuberculosis, exposure to 6% acetic acid resulted in effective bactericidal activity within 30 minutes . This suggests potential applications for acetic acid derivatives in treating resistant strains.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this compound while ensuring stereochemical fidelity?
- Methodology : The synthesis of stereochemically complex macrocycles requires iterative coupling steps with orthogonal protecting groups. For example, tert-butoxycarbonyl (Boc) and benzyl groups are used to protect reactive amino and carboxyl functionalities during stepwise assembly . Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are critical for activating carboxyl groups while minimizing racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric purity .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are indispensable for verifying molecular weight and connectivity. For macrocyclic systems, X-ray crystallography provides definitive confirmation of stereochemistry and ring conformation . IR spectroscopy can monitor carbonyl stretching frequencies (e.g., hexaoxo groups at ~1650–1750 cm⁻¹) to detect undesired side reactions .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 4–8) at 37°C, using LC-MS to track degradation products. The benzyl and hexanoylamino groups may hydrolyze under acidic conditions, necessitating protective formulations (e.g., liposomal encapsulation) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for this compound?
- Methodology : Density functional theory (DFT) calculations predict NMR chemical shifts and coupling constants, which can be cross-validated with experimental data to resolve ambiguities in stereochemical assignments. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model conformational flexibility in the macrocyclic scaffold, aiding in the interpretation of NOESY correlations .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Methodology : Use solid-phase synthesis with resin-bound intermediates to simplify purification. For solution-phase synthesis, employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate intermediates with similar polarities. Monitor reaction progress via TLC or inline UV spectroscopy .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD). For macrocycles, fluorescence polarization assays track conformational changes upon target binding. Mutagenesis studies on the target protein identify critical residues interacting with the benzyl or tetrazacyclododecane moieties .
Q. What role do the tetrazacyclododecane and dithia groups play in the compound’s pharmacokinetics?
- Methodology : The tetrazacyclododecane moiety (a cyclen derivative) enhances metal chelation, which could be leveraged for radiopharmaceutical applications. The dithia groups improve metabolic stability by resisting cytochrome P450 oxidation. Pharmacokinetic studies in animal models should compare AUC (area under the curve) and half-life with analogs lacking these groups .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed NMR spectra?
- Resolution : Re-examine solvent effects (e.g., DMSO vs. CDCl3) and proton exchange rates, which can obscure expected splitting patterns. For macrocycles, dynamic effects (e.g., ring puckering) may average signals; variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve this .
Q. Why does the compound exhibit unexpected reactivity in aqueous solutions?
- Resolution : The hexanoylamino group may undergo hydrolysis to form acetic acid derivatives, detectable via LC-MS. Adjusting pH or using co-solvents (e.g., DMSO/water mixtures) can stabilize the compound .
Methodological Tables
Table 1 : Key Functional Groups and Analytical Signatures
| Functional Group | Analytical Technique | Expected Signal |
|---|---|---|
| Hexanoylamino | IR Spectroscopy | 1650 cm⁻¹ (C=O stretch) |
| Tetrazacyclododecane | HRMS | m/z 436.2012 ([M+H]+) |
| Dithia Bridge | ¹H NMR | δ 3.2–3.5 (m, SCH2) |
Table 2 : Stability Study Conditions
| Parameter | Condition | Monitoring Method |
|---|---|---|
| pH | 4.0, 7.4, 8.0 | LC-MS |
| Temperature | 37°C, 50°C | UV-Vis |
| Light Exposure | Dark vs. UV light | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
